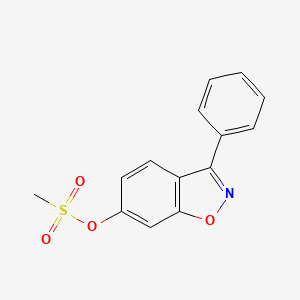

3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate is a heterocyclic compound featuring a benzoxazole core fused with a benzene ring, substituted at the 3-position with a phenyl group and at the 6-position with a methanesulfonate ester (-OSO₂CH₃). Benzoxazoles are nitrogen- and oxygen-containing heterocycles with significant applications in medicinal chemistry due to their bioisosteric properties and ability to modulate pharmacokinetic profiles . The methanesulfonate group enhances solubility and may influence metabolic stability, making this compound a candidate for pharmaceutical or agrochemical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate typically involves the reaction of 2-aminophenol with benzaldehyde to form the benzoxazole core. This is followed by sulfonation using methanesulfonyl chloride under basic conditions . The reaction conditions often include the use of solvents such as toluene and catalysts like FeCl3 to enhance the yield and efficiency of the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to corresponding sulfides.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzoxazole derivatives .

Scientific Research Applications

3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It has been studied for its antimicrobial and antifungal properties.

Medicine: Research has shown its potential as an anticancer agent, particularly against colorectal carcinoma.

Industry: It is used in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate with key analogs, focusing on structural features, physicochemical properties, and biological relevance.

3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole

Structural Differences :

- Substituents: Chloro(phenyl)methyl at C3, methyl at C6 (vs. phenyl at C3 and methanesulfonate at C6 in the target compound).

- Key Observations :

- The chloro(phenyl)methyl group induces steric strain, leading to deviations in bond angles (e.g., C9–C3–C3a = 132.1° vs. ~120° in unstrained analogs) due to intramolecular Cl⋯H interactions .

- The benzoxazole ring remains planar, but the substituent orientation (dihedral angle = 70.33° between phenyl and benzoxazole planes) may reduce π-π stacking efficiency compared to the methanesulfonate analog .

Implications :

- The methanesulfonate group in the target compound likely improves aqueous solubility compared to the hydrophobic chloro(phenyl)methyl substituent.

- Reduced steric strain in the target compound may enhance synthetic accessibility.

Lead Methanesulfonate

Functional Group Comparison :

- Lead methanesulfonate (Pb(OSO₂CH₃)₂) shares the methanesulfonate moiety but lacks the benzoxazole backbone.

- Physicochemical Properties :

Implications :

- The organic nature of this compound likely mitigates the acute toxicity associated with heavy metal sulfonates.

2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole)

Heterocycle and Functional Group Contrast :

- Core Structure: Benzimidazole (two nitrogen atoms) vs. benzoxazole (one nitrogen, one oxygen).

- Substituents: Sulfonic acid (-SO₃H) at C5 vs. methanesulfonate ester (-OSO₂CH₃) at C4.

Metsulfuron Methyl and Related Sulfonylurea Herbicides

Functional Group Similarities :

- Sulfonylurea herbicides (e.g., metsulfuron methyl) contain sulfonyl groups linked to triazine rings .

- Key Contrast :

Comparative Data Table

Research Findings and Implications

- Toxicity Profile : Unlike lead methanesulfonate, the organic backbone of the target compound reduces heavy metal toxicity risks .

Biological Activity

3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a benzoxazole ring, a phenyl substituent, and a methanesulfonate group, which collectively contribute to its reactivity and biological interactions. This article aims to explore the biological activity of this compound by reviewing existing literature, synthesizing findings from various studies, and presenting case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H13NO3S, with a molecular weight of approximately 289.31 g/mol. Its structure can be represented as follows:

This compound's unique combination of functional groups enhances its potential therapeutic applications, particularly in the fields of anti-inflammatory and anti-cancer research.

Biological Activity Overview

Research on the biological activity of this compound is still in the early stages. Preliminary studies suggest that it may interact with various biological targets, potentially influencing pathways related to inflammation and cancer progression. However, comprehensive investigations are required to fully elucidate its mechanisms of action.

Interaction Studies

Initial interaction studies have indicated that the compound may exhibit effects on inflammatory cytokines. For instance, similar benzoxazole derivatives have shown significant inhibition of IL-1β and IL-6 mRNA expression in vitro, suggesting that this compound could possess comparable anti-inflammatory properties .

Case Studies

- Kynurenine 3-Monooxygenase Inhibitors : A study investigating related benzoxazole compounds demonstrated their potential as Kynurenine 3-monooxygenase (KMO) inhibitors. These compounds protected against secondary organ dysfunction in animal models of acute pancreatitis, indicating a possible therapeutic role for similar structures like this compound .

- Inflammatory Cytokine Suppression : Another study synthesized various benzoxazole derivatives and evaluated their effects on inflammatory cytokines such as IL-1β and TNF-α. The results showed that certain derivatives effectively suppressed these cytokines without causing hepatotoxicity, suggesting a promising avenue for further research on this compound in inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Phenylbenzoxazole | Lacks the methanesulfonate group | More basic structure without sulfonation |

| 5-Methylbenzoxazole | Methyl substitution on the benzene ring | Exhibits different solubility and reactivity |

| 4-Methoxybenzoxazole | Methoxy group instead of sulfonate | Changes electronic properties significantly |

The presence of the methanesulfonate moiety in this compound enhances its reactivity compared to simpler derivatives, potentially increasing its biological activity.

Q & A

Q. (Basic) What synthetic methodologies are recommended for preparing 3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate, and how can reaction efficiency be optimized?

Answer:

The synthesis of benzoxazole derivatives typically involves refluxing precursors like methyl-3-amino-4-hydroxybenzoate with aryl acids or methanesulfonyl chloride under controlled conditions . For this compound, optimize reaction efficiency by:

- Solvent selection: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution.

- Catalysts: Employ bases like triethylamine to deprotonate intermediates and accelerate sulfonation.

- Temperature control: Reflux at 80–100°C for 12–24 hours, monitoring progress via TLC or HPLC.

- Purification: Isolate the product via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. (Advanced) How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer:

X-ray crystallography is critical for confirming molecular conformation and substituent effects. Key steps include:

- Bond angle analysis: Compare exocyclic angles (e.g., C10–C9–C3 in related compounds) to identify steric repulsions or intramolecular interactions (e.g., Cl⋯H4 non-bonded contacts) .

- Planarity assessment: Validate the benzoxazole ring’s planarity (max. deviation <0.03 Å) and substituent orientation (e.g., dihedral angles between benzoxazole and phenyl groups).

- Packing interactions: Analyze van der Waals forces or π-π stacking in crystal lattices to predict stability and solubility .

Q. (Basic) What safety protocols are essential when handling methanesulfonate derivatives in laboratory settings?

Answer:

Methanesulfonates are mutagenic and carcinogenic. Mitigate risks by:

- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Containment: Work in fume hoods to avoid inhalation or skin contact.

- Waste disposal: Neutralize residues with 10% sodium bicarbonate before disposal in hazardous waste containers.

- Exposure monitoring: Adhere to OSHA Permissible Exposure Limits (PEL) for methanesulfonates (e.g., <1 ppm) .

Q. (Advanced) How can researchers evaluate the bioactivity of this compound in enzyme inhibition studies?

Answer:

For bioactivity assessment:

- Enzyme assays: Use in vitro kinetic assays (e.g., fluorometric or colorimetric) to measure inhibition constants (IC50) against target enzymes (e.g., kinases or hydrolases).

- Molecular docking: Perform computational simulations (AutoDock Vina, Schrödinger Suite) to predict binding interactions at active sites, focusing on hydrogen bonding with the methanesulfonate group .

- Structure-activity relationships (SAR): Modify substituents (e.g., phenyl or benzoxazole groups) and correlate changes with inhibitory potency .

Q. (Advanced) What strategies address discrepancies in reported synthetic yields for benzoxazole-based methanesulfonates?

Answer:

Resolve inconsistencies through systematic analysis:

- Parameter optimization: Vary reaction time, temperature, and catalyst loading in controlled experiments.

- Analytical validation: Use HPLC-MS to quantify impurities (e.g., unreacted starting materials) and calculate corrected yields.

- Statistical design: Apply factorial design (e.g., ANOVA) to identify significant factors (e.g., solvent polarity or reagent stoichiometry) .

- Cross-referencing: Compare crystallographic data (e.g., bond lengths) with NMR/IR spectra to confirm structural integrity .

Q. (Basic) What spectroscopic techniques are most effective for characterizing this compound?

Answer:

Use a combination of:

- NMR spectroscopy: ¹H/¹³C NMR to confirm aromatic protons (δ 7.0–8.5 ppm) and methanesulfonate methyl groups (δ 3.0–3.5 ppm).

- IR spectroscopy: Identify sulfonate S=O stretches (~1350–1200 cm⁻¹) and benzoxazole C=N vibrations (~1600 cm⁻¹).

- Mass spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₂NO₃S) .

Q. (Advanced) How can computational modeling predict the pharmacokinetic properties of this compound?

Answer:

Employ tools like SwissADME or ADMET Predictor to:

- Lipophilicity: Calculate logP values to estimate membrane permeability.

- Metabolic stability: Predict cytochrome P450 interactions (e.g., CYP3A4 inhibition).

- Toxicity: Use QSAR models to assess mutagenic potential (e.g., Ames test predictions) .

Q. (Advanced) What experimental designs mitigate nephrotoxicity risks when testing methanesulfonate derivatives in vivo?

Answer:

Adapt strategies from colistin methanesulfonate studies:

- Dose optimization: Use loading doses followed by maintenance doses to achieve therapeutic plasma levels while minimizing renal accumulation.

- Biomarkers: Monitor serum creatinine and urinary NGAL (neutrophil gelatinase-associated lipocalin) for early nephrotoxicity detection.

- Hydration protocols: Administer saline prehydration to reduce renal tubular toxicity .

Properties

Molecular Formula |

C14H11NO4S |

|---|---|

Molecular Weight |

289.31 g/mol |

IUPAC Name |

(3-phenyl-1,2-benzoxazol-6-yl) methanesulfonate |

InChI |

InChI=1S/C14H11NO4S/c1-20(16,17)19-11-7-8-12-13(9-11)18-15-14(12)10-5-3-2-4-6-10/h2-9H,1H3 |

InChI Key |

JFRFRMWALKOBIU-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=NO2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.